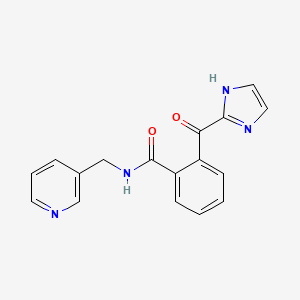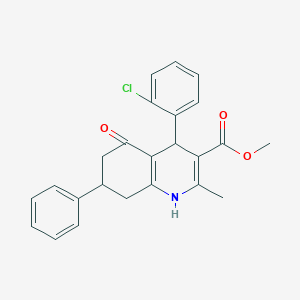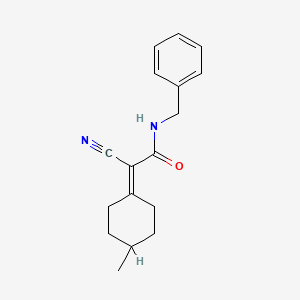![molecular formula C24H20BrN9O5 B11102502 2-bromo-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11102502.png)
2-bromo-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes bromine, hydroxyl, nitro, and triazine groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE involves several steps, starting with the bromination of 2-hydroxy-5-nitrobenzaldehyde. The reaction typically uses bromine in an organic solvent under controlled conditions to ensure selective bromination at the desired position . The resulting 3-bromo-2-hydroxy-5-nitrobenzaldehyde is then reacted with 1-[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazine under specific conditions to form the final hydrazone compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium thiolate . The reactions typically require specific conditions, such as controlled temperature and pH, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, such as amino, thiol, and carboxyl derivatives, which can be further utilized in different applications .
Scientific Research Applications
3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro and triazine groups play a crucial role in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: A precursor in the synthesis of the target compound.
5-Bromo-2-hydroxy-3-nitrobenzaldehyde thiosemicarbazone: A related compound with similar structural features but different functional groups.
Uniqueness
The uniqueness of 3-BROMO-2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H20BrN9O5 |
|---|---|
Molecular Weight |
594.4 g/mol |
IUPAC Name |
2-bromo-6-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol |
InChI |
InChI=1S/C24H20BrN9O5/c1-13-3-4-17(9-14(13)2)28-23-29-22(27-16-5-7-18(8-6-16)33(36)37)30-24(31-23)32-26-12-15-10-19(34(38)39)11-20(25)21(15)35/h3-12,35H,1-2H3,(H3,27,28,29,30,31,32)/b26-12+ |
InChI Key |
UJTNNIIGWQXPDS-RPPGKUMJSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])Br)O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC(=C4)[N+](=O)[O-])Br)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenoxy)-N'-[(E)-[2-(prop-2-YN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11102427.png)
![4-(4-bromophenyl)-2-{(2E)-2-[1-(4-chlorophenyl)propylidene]hydrazinyl}-1,3-thiazole](/img/structure/B11102429.png)
![2,4-dibromo-6-[(E)-(2-{4-[(2-bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]benzene-1,3-diol](/img/structure/B11102434.png)
![2-{[(E)-(5-bromo-2,4-dihydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11102436.png)
![[2-methoxy-4-[(Z)-(3-oxo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-4-ylidene)methyl]phenyl] acetate](/img/structure/B11102440.png)
![N-[4-(4-benzamidophenoxy)phenyl]benzamide](/img/structure/B11102447.png)
![2-({6-[(1-Carboxyethyl)amino]-2,2,3,3,4,4,5,5-octafluoro-6-oxohexanoyl}amino)propanoic acid](/img/structure/B11102459.png)

![4-Methyl-9-(1-naphthylamino)-2H-furo[2,3-H]chromen-2-one](/img/structure/B11102471.png)

![N'-[(E)-(3,5-Dibromo-2-methoxyphenyl)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11102478.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11102486.png)

![5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile](/img/structure/B11102500.png)
